Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate
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Overview
Description
“Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate” is a chemical compound with the molecular formula C17H22N2O5. It belongs to the class of benzofuran compounds, which are ubiquitous in nature . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .
Chemical Reactions Analysis
The key transformations in the total synthesis of benzofuran compounds involve copper-mediated and palladium-catalyzed coupling reactions . These reactions are conducive to the construction of complex benzofuran ring systems .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C17H22N2O5, and its molecular weight is 334.372.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Applications : Benzofuran derivatives have been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. Compounds such as (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime showed significant antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Koca et al., 2005).
Catalytic Applications and Organic Synthesis
- Catalytic Oxidation of Methanol : Studies have investigated the catalytic oxidation of methanol to form methyl formate, with findings implicating specific palladium complexes in the process, highlighting the role of benzofuran derivatives in facilitating these reactions (Pearson & Waymouth, 2009).
Neurological Applications
- Ligands for β-Amyloid Plaques : Benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as novel probes for β-amyloid plaques, suggesting their utility in detecting Alzheimer's disease (Cui et al., 2011).
Ionic Liquids and Biodegradability
- Synthesis and Biodegradability of Ionic Liquids : A study on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids evaluated their physicochemical properties, cytotoxicity, and biodegradability. This research indicates the potential of benzofuran derivatives in the development of new solvents with environmental considerations (Pernak et al., 2011).
Antiproliferative and MDR Reversal Effects
- Antiproliferative and MDR Reversal Activity : Benzofuran-2-yl derivatives have been synthesized and tested for antiproliferative activity and reversal of multidrug resistance, highlighting their potential in cancer therapy (Parekh et al., 2011).
Formation in Hot Molecular Cores
- Astrochemical Significance : Research into the warm-up phase of hot molecular cores has shown that complex organic molecules such as methyl formate can be produced, shedding light on the chemical processes that occur in star-forming regions (Herbst, 2006).
Structural and Mechanistic Insights
- Structural Exploration and Antiproliferative Activity : The synthesis and structural analysis of specific benzofuran derivatives have been conducted, providing insights into their antiproliferative activities and potential as cancer therapy agents (Prasad et al., 2018).
Mechanism of Action
Target of Action
Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran compounds varies depending on their specific structure and the biological target they interact with . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . .
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives have been found to exhibit anti-hepatitis C virus activity . .
Pharmacokinetics
The pharmacokinetics of benzofuran compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic efficacy . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . .
Result of Action
The result of the action of benzofuran compounds can vary depending on their specific biological activities. For instance, some benzofuran derivatives have shown significant anticancer activity against the human ovarian cancer cell line A2780 . .
Future Directions
Given the strong biological activities and potential applications of benzofuran compounds, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.CH2O2/c1-17(2)10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-4-6-14(12)21-15;2-1-3/h3-6,9,13H,7-8,10-11H2,1-2H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGXPEVDAWMMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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